molecular formula C9H7BrClO4- B1609490 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid CAS No. 73219-92-8

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid

Cat. No.: B1609490
CAS No.: 73219-92-8
M. Wt: 294.50 g/mol
InChI Key: VOIBMJIPLSKRQL-UHFFFAOYSA-M
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Description

Contextualization within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acid derivatives are a broad class of organic compounds that have found extensive applications in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms onto the benzoic acid scaffold can significantly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov The nature, position, and number of halogen substituents, in combination with other functional groups, allow for the fine-tuning of these properties. For instance, the presence of electron-withdrawing halogens can increase the acidity of the carboxylic acid group.

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid is a prime example of a highly functionalized member of this class. The presence of both bromine and chlorine, along with the two methoxy (B1213986) groups, creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity and potential applications. Research into related methoxy-substituted benzoin (B196080) and benzil (B1666583) derivatives has shown that the substitution patterns can lead to varied biological activities, including enzyme inhibition and antioxidant effects. acgpubs.org

Academic Significance and Research Impetus for the Compound

The academic significance of this compound primarily lies in its role as a versatile intermediate in the synthesis of more complex molecules. The differential reactivity of the various functional groups allows for selective chemical transformations. For example, the carboxylic acid group can be converted to esters or amides, while the halogenated and methoxy-substituted aromatic ring can participate in a variety of cross-coupling and substitution reactions.

The impetus for research into this compound and its analogs is driven by the quest for new molecules with specific biological activities. For instance, studies on substituted methoxybenzoyl-aryl-thiazoles have demonstrated potent anticancer activity, highlighting the potential of methoxybenzoic acid derivatives in medicinal chemistry. nih.gov The specific substitution pattern of this compound makes it a candidate for the synthesis of novel therapeutic agents and functional materials.

Current Scientific Landscape and Identified Knowledge Gaps Pertaining to the Compound

The current scientific landscape for this compound is largely centered on its synthesis and its availability as a chemical building block from various commercial suppliers. polyorginc.comchemscene.combldpharm.comaobchem.comchemicalbook.com Synthetic routes to related compounds, such as 3-bromo-2,6-dimethoxybenzoic acid, have been described, often involving the bromination of a dimethoxybenzoic acid precursor. prepchem.comgoogle.com

Despite its availability, there is a noticeable gap in the academic literature regarding in-depth studies of its specific properties and applications. While general information on halogenated and methoxy-substituted benzoic acids is available, detailed experimental data and comprehensive research articles focusing solely on this compound are scarce. Key knowledge gaps include:

Detailed Spectroscopic and Structural Analysis: Comprehensive publication of its nuclear magnetic resonance (NMR) and infrared (IR) spectra, as well as single-crystal X-ray diffraction data, would provide valuable insights into its precise three-dimensional structure and electronic properties.

Reactivity Studies: A systematic investigation of its reactivity in various chemical transformations would be beneficial for its application in organic synthesis.

Biological Evaluation: There is a lack of published research on the biological activities of this specific compound. Screening for potential pharmacological effects could uncover new avenues for its use.

Theoretical Studies: Computational studies could further elucidate its electronic structure, reactivity, and potential interactions with biological macromolecules.

The exploration of these areas would significantly enhance the scientific understanding of this compound and could pave the way for its use in the development of new technologies and therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-chloro-2,6-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIBMJIPLSKRQL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426112
Record name 3-bromo-5-chloro-2,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73219-92-8
Record name 3-bromo-5-chloro-2,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Route Design for 3 Bromo 5 Chloro 2,6 Dimethoxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections of the Compound

Retrosynthetic analysis of 3-bromo-5-chloro-2,6-dimethoxybenzoic acid identifies several logical bond disconnections that simplify the molecule into more readily available starting materials. The primary disconnections are of the carbon-halogen (C-Br and C-Cl) and carbon-carboxyl (C-COOH) bonds.

A primary retrosynthetic route involves sequential disconnection of the halogen substituents. The C-Cl bond can be disconnected first, leading to the precursor 3-bromo-2,6-dimethoxybenzoic acid . Subsequently, disconnecting the C-Br bond reveals the key starting material, 2,6-dimethoxybenzoic acid .

An alternative disconnection strategy involves removing the carboxyl group first (decarboxylation), leading to a substituted benzene (B151609) ring, followed by disconnection of the halogens. However, the most common synthetic strategies build upon the pre-existing benzoic acid framework.

Further disconnection of 2,6-dimethoxybenzoic acid points to two main precursors. A C-COOH disconnection suggests a Grignard reaction involving 2-bromo-m-dimethoxybenzene and carbon dioxide. Disconnecting the C-O ether bonds (alkoxylation) leads back to a dihydroxybromo-benzene derivative, such as 2-bromo resorcinol (B1680541) . This multi-level disconnection provides a flexible framework for designing synthetic routes from various commercial starting points.

Existing Synthetic Pathways and Their Mechanistic Underpinnings

The synthesis of this compound is typically achieved through a multi-step process starting from 2,6-dimethoxybenzoic acid. This process relies on controlled, regioselective reactions to install the halogen atoms at the desired positions.

Regioselective Halogenation Strategies

The substitution pattern of this compound is primarily achieved through sequential electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups at positions 2 and 6 are strong activating groups and are ortho-, para- directing. However, since the para-position (4-position) is sterically hindered and the ortho-positions are already substituted, they strongly direct electrophiles to the 3- and 5-positions.

A common pathway involves a two-step halogenation of 2,6-dimethoxybenzoic acid:

Bromination : The first step is the bromination of 2,6-dimethoxybenzoic acid . This reaction is typically performed using bromine (Br₂) in a suitable solvent such as dioxane, chloroform (B151607), or acetonitrile (B52724). prepchem.comgoogle.com The powerful activating effect of the two methoxy groups directs the bromine atom selectively to the 3-position, yielding 3-bromo-2,6-dimethoxybenzoic acid in high yield.

Chlorination : The subsequent step is the chlorination of 3-bromo-2,6-dimethoxybenzoic acid . Reagents like chlorine gas (Cl₂) or thionyl chloride (SOCl₂) can be used. The existing substituents direct the incoming chlorine atom to the 5-position, completing the synthesis of the target molecule. Another documented route involves the bromination of 3-chloro-2,6-dimethoxybenzoic acid using bromine in acetic acid to achieve the final product. vulcanchem.com

The table below summarizes a typical synthetic sequence.

StepStarting MaterialReagents and ConditionsProductYield/Purity
12,6-Dimethoxybenzoic acidBromine (Br₂) in acetonitrile or dioxane/chloroform, Room Temperature. prepchem.com3-Bromo-2,6-dimethoxybenzoic acid~95% yield, 96% purity.
23-Bromo-2,6-dimethoxybenzoic acidChlorine gas (Cl₂) or Thionyl chloride (SOCl₂), in dioxane/chloroform, Room Temperature. This compoundHigh Yield.

Alkoxylation and Carboxylation Approaches

The key precursor, 2,6-dimethoxybenzoic acid , can be synthesized through methods involving alkoxylation and carboxylation. One patented process starts from 2-bromo resorcinol . google.com

Alkoxylation (Methylation) : 2-bromo resorcinol is treated with a methylating agent, such as methyl sulfate, in the presence of a base like potassium hydroxide (B78521) (KOH) to yield 2-bromo-m-dimethoxybenzene .

Carboxylation : The resulting 2-bromo-m-dimethoxybenzene is converted into a Grignard reagent by reacting it with magnesium (Mg) in an ether solvent. This organometallic intermediate is then carboxylated by bubbling carbon dioxide (CO₂) through the solution, followed by an acidic workup to produce 2,6-dimethoxybenzoic acid .

Ortho-Metalation and Directed Lithiation Techniques

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) interacts with an organolithium reagent to direct deprotonation (lithiation) exclusively at the ortho-position. wikipedia.org

For benzoic acid derivatives, both the carboxylate and methoxy groups can act as DMGs. capes.gov.brorganic-chemistry.org Research by Mortier and others has shown that unprotected 2-methoxybenzoic acid can be selectively deprotonated at the C3 position (ortho to the carboxylate) using s-BuLi/TMEDA at low temperatures. organic-chemistry.orgunblog.fr This approach offers a highly regioselective route to introduce substituents onto the benzoic acid core.

While not a standard reported method for this specific compound's bulk synthesis, DoM provides a strategic alternative for creating polysubstituted benzoic acids. For instance, by selecting the appropriate starting material and lithiating agent, one could theoretically introduce the halogen substituents in a controlled, stepwise manner. The carboxylate group is a significant directing group in these metalation strategies, offering an efficient alternative to more traditional synthetic methods. organic-chemistry.org

Development of Novel Synthetic Routes and Methodological Advancements

While traditional methods are effective, research continues to focus on developing more efficient, selective, and environmentally benign synthetic routes.

Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of halogenation reactions can be improved through catalysis.

Lewis Acid Catalysis : In the electrophilic bromination of 2,6-dimethoxybenzoic acid , Lewis acid catalysts such as iron(III) bromide (FeBr₃) can be used to polarize the bromine molecule, increasing its electrophilicity and facilitating the substitution reaction.

Advanced Catalytic Systems : Modern organic synthesis is increasingly turning to advanced catalytic systems to achieve transformations under milder conditions with higher atom economy. While specific applications to This compound are not widely published, general advancements in the catalytic synthesis of polysubstituted benzoic acids are relevant. acs.org For example, photoredox catalysis using acridinium (B8443388) salts has been explored for the synthesis of benzoic acid from other starting materials like polystyrene, showcasing the potential of modern catalytic methods to be adapted for complex syntheses under mild conditions. nih.govrsc.org Such catalyst-driven approaches could reduce the reliance on stoichiometric reagents and harsh conditions in the future.

Green Chemistry Principles in Compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key to this is the selection of starting materials, reagents, and reaction conditions that minimize waste and hazard.

A common synthetic pathway involves the sequential halogenation of a 2,6-dimethoxybenzoic acid precursor. Traditional methods for such halogenations often employ elemental bromine and chlorine gas, which present significant handling risks and environmental concerns. Modern approaches seek to replace these hazardous reagents with safer alternatives. For instance, the use of N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (Bu4NBr3) for bromination offers advantages in handling and selectivity. rsc.orgresearchgate.net Similarly, sulphuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) can be used as sources of electrophilic chlorine, which are often more manageable than chlorine gas. researchgate.netprepchem.com

The choice of solvent is another critical aspect of green synthesis. While chlorinated solvents like chloroform have been used, greener alternatives such as acetonitrile or dioxane are increasingly preferred. prepchem.comgoogle.com Furthermore, process intensification through catalysis and optimizing reaction conditions to reduce reaction times and energy consumption aligns with green chemistry goals. For example, some synthetic routes for related compounds aim for convenience, simplicity, and environmental friendliness by using easily obtainable raw materials and reducing equipment investment. google.com Post-reaction, the use of recrystallization from solvents like ethanol (B145695) for purification represents a classic and effective green technique, provided the solvent is recovered and recycled. google.com

The following table summarizes the application of green chemistry principles to the synthesis of precursors for the target compound.

Green Chemistry PrincipleApplication in SynthesisResearch Finding/Example
Use of Safer Reagents Replacing hazardous elemental halogens.Use of Bu4NBr3 for bromination offers better handling and control. rsc.org
Use of Safer Solvents Avoiding chlorinated solvents.Acetonitrile or dioxane are used as alternatives to chloroform. rsc.orggoogle.com
Energy Efficiency Optimizing reaction conditions.Reactions are often performed at room temperature to minimize energy input. rsc.org
Waste Prevention High yield and purity reduce waste.Bromination of 2,6-dimethoxybenzoic acid can achieve high yield (~95%) and purity (~96%) with minimal need for further purification.

Multi-Component Reaction Strategies and Adaptations

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, represent a powerful strategy in modern organic synthesis. beilstein-journals.orgfrontiersin.org Their high atom economy, convergence, and efficiency make them inherently aligned with the principles of green chemistry. nih.gov

While a direct MCR for the one-pot synthesis of this compound is not prominently described, the principles of MCRs can be adapted to construct its core scaffold or related structures. For instance, MCRs are widely used to generate highly substituted aromatic and heterocyclic systems. beilstein-journals.orgresearchgate.net A hypothetical adaptation could involve an MCR to assemble a polysubstituted benzene ring with the required oxygenation pattern, which could then be further functionalized.

Strategies such as the Ugi or Passerini reactions are versatile MCRs that create complex acyclic structures, which can then undergo subsequent cyclization reactions to form diverse scaffolds. nih.govnih.gov For example, an Ugi four-component reaction (Ugi-4CR) followed by a cyclization step is a common tactic for synthesizing benzodiazepines and other heterocyclic systems. beilstein-journals.org A theoretical approach for the target compound might involve designing an MCR that yields a precursor, which upon intramolecular cyclization and subsequent functional group manipulation (e.g., Sandmeyer reaction, halogenation), would lead to the desired this compound. The key advantage would be the rapid buildup of molecular complexity from simple starting materials in a single, efficient step. frontiersin.org

Optimization of Reaction Conditions and Process Parameters for the Compound

The optimization of reaction conditions is paramount for maximizing yield, ensuring purity, and enabling the scalable synthesis of this compound. prepchem.com A typical synthesis involves the chlorination of 3-bromo-2,6-dimethoxybenzoic acid. prepchem.com

Key parameters for optimization include the choice of chlorinating agent, solvent, reaction temperature, and stoichiometry. For example, a documented procedure involves the dropwise addition of sulphuryl chloride (0.5 mol) dissolved in chloroform (100 ml) to a solution of 3-bromo-2,6-dimethoxybenzoic acid (0.1 mol) in chloroform (150 ml). prepchem.com Controlling the rate of addition and maintaining a consistent temperature are critical to prevent over-chlorination and other side reactions. The use of a significant excess of the chlorinating agent suggests the reaction may be sluggish, but this must be carefully managed to minimize byproduct formation.

The following table outlines key parameters and their typical values in the synthesis.

ParameterReagent/ConditionPurpose
Starting Material 3-Bromo-2,6-dimethoxybenzoic acidProvides the core scaffold for final chlorination. prepchem.com
Chlorinating Agent Sulphuryl chloride (SO2Cl2)Introduces the chloro group at the 5-position. prepchem.com
Solvent Chloroform or DioxaneDissolves reactants and facilitates the reaction. prepchem.com
Stoichiometry Molar excess of chlorinating agentDrives the reaction to completion. prepchem.com
Temperature Room TemperatureA common condition to balance reaction rate and selectivity.

Chemo-, Regio-, and Stereoselectivity Considerations

Chemoselectivity: In the synthesis of this compound, chemoselectivity refers to the selective reaction of one functional group in the presence of others. The primary challenge is the electrophilic halogenation of the aromatic ring without affecting the carboxylic acid or methoxy ether groups. The reagents chosen, such as SO2Cl2 for chlorination, are specifically suited for electrophilic aromatic substitution under conditions that leave the other functional groups intact.

Regioselectivity: This is a critical consideration in the synthesis. The directing effects of the substituents on the benzoic acid ring determine the position of the incoming halogens. The two methoxy groups at positions 2 and 6 are strong activating, ortho-, para-directing groups. The carboxylic acid is a deactivating, meta-directing group. In the precursor 2,6-dimethoxybenzoic acid, the powerful activating effect of the two methoxy groups directs the initial bromination to one of the available ortho/para positions, which are positions 3 and 5. This leads to the formation of 3-bromo-2,6-dimethoxybenzoic acid with high selectivity. In the subsequent chlorination step of this intermediate, the existing bromo, and methoxy groups direct the incoming chlorine atom. The chlorine atom is installed at the 5-position, which is para to the methoxy group at position 2 and ortho to the methoxy group at position 6. prepchem.com

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis.

Byproduct Analysis and Mitigation Strategies

During the chlorination of 3-bromo-2,6-dimethoxybenzoic acid, potential byproducts could include dichlorinated species or isomers where the chlorine atom adds to a different position, although the strong directing effects of the methoxy groups make this less likely. The formation of a 1,5-dibromo adduct has been noted as a potential side product in similar reactions, highlighting the importance of controlled reagent addition. rsc.org Incomplete reactions would leave unreacted starting material, complicating purification.

Mitigation Strategies:

Stoichiometric Control: Carefully controlling the molar ratio of the halogenating agent to the substrate is the most effective way to prevent over-halogenation. prepchem.com

Controlled Addition: A slow, dropwise addition of the halogenating agent at a controlled temperature helps to maintain a low instantaneous concentration of the electrophile, thereby minimizing side reactions. prepchem.com

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the progress of the reaction, allowing it to be stopped once the starting material is consumed and before significant byproduct formation occurs.

Purification: After the reaction is complete, purification methods are essential to remove any byproducts and unreacted starting materials. Recrystallization is a commonly employed and effective technique for purifying the final solid product. google.com

The table below outlines potential byproducts and strategies for their control.

Potential ByproductOriginMitigation Strategy
Over-halogenated products (e.g., dichlorinated species) Excess chlorinating agent or harsh reaction conditions.Precise stoichiometric control; controlled rate of addition. prepchem.com
Isomeric Products Non-selective reaction conditions.Leveraging the strong directing effects of substituents; maintaining optimal temperature.
Unreacted Starting Material Incomplete reaction.Ensuring sufficient reaction time; monitoring reaction progress via TLC/GC-MS.
Hydrolysis Products Presence of water during workup.Use of anhydrous solvents and conditions.

Chemical Reactivity, Functional Group Transformations, and Derivatization Studies of 3 Bromo 5 Chloro 2,6 Dimethoxybenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Aromatic Core

The aromatic core of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid is heavily substituted, which significantly influences its susceptibility to further electrophilic aromatic substitution (EAS). The directing effects of the existing substituents must be considered to predict the regioselectivity of any subsequent reaction.

Activating Groups: The two methoxy (B1213986) (-OCH₃) groups at positions 2 and 6 are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance.

Deactivating Groups: The carboxylic acid (-COOH) group is a deactivating, meta-directing group. The bromine (-Br) and chlorine (-Cl) atoms are deactivating yet ortho-, para-directing.

Considering the positions of these substituents (2, 3, 5, 6), the only unsubstituted position on the aromatic ring is C4. The directing effects of the substituents converge on this position: it is para to the methoxy group at C2, ortho to the methoxy group at C6, ortho to the bromine at C3, and ortho to the chlorine at C5. Despite this, the cumulative deactivating effect of the halogens and the carboxylic acid, combined with the steric hindrance from the flanking methoxy groups, makes further electrophilic substitution challenging.

Nonetheless, specific reactions have been documented. Nitration, for instance, can occur at the C4 position when using mixed acid conditions (HNO₃/H₂SO₄) at 0°C, though yields are typically low, around 25%. nih.gov Sulfonation has also been reported to be possible but requires harsh conditions, including the use of oleum (B3057394) and extended heating periods. nih.gov The steric crowding from the 2,6-dimethoxy substituents creates a protected environment that influences the accessibility of electrophiles to the ring. nih.gov

Nucleophilic Substitution Reactions Involving Halogen and Methoxy Substituents

The presence of electron-withdrawing groups (halogens and carboxylic acid) renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for modifying aryl halides. wikipedia.orgmasterorganicchemistry.com

The bromine and chlorine atoms can be displaced by various nucleophiles under controlled conditions. nih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comyoutube.com The use of polar aprotic solvents like DMF and DMSO can further accelerate SNAr kinetics by stabilizing the transition states. nih.gov

In general, the C-Br bond is more labile than the C-Cl bond in such reactions, allowing for potential site-selective substitutions by carefully controlling reaction conditions. The methoxy groups are typically poor leaving groups and are not readily displaced by nucleophiles under standard SNAr conditions.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a prime site for derivatization, allowing for the synthesis of a wide range of related compounds.

The carboxylic acid group of this compound readily undergoes standard transformations to form esters and amides, which are common strategies for modifying bioavailability and physicochemical properties in medicinal chemistry.

Esterification: Esters can be synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (e.g., H₂SO₄) with heating. nih.gov

Amidation: Amide derivatives are typically prepared by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov This method is widely used to generate libraries of bioactive analogs for screening purposes. nih.gov

Reaction TypeReagents & ConditionsProduct Type
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), RefluxEster (R-COOR')
AmidationAmine (R'R''NH), Coupling Agents (e.g., EDC/HOBt), Solvent (e.g., DMF)Amide (R-CONR'R'')

The carboxylic acid group can also be reduced or removed entirely.

Reduction: The carboxylic acid can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). This transformation requires strong reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are ineffective. quora.com The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. quora.comdoubtnut.com Alternatively, catalytic hydrogenation under high pressure and temperature with specific catalysts can also achieve this reduction. researchgate.netqub.ac.uk

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from substituted benzoic acids can be achieved through several methods. The presence of ortho-substituents, like the methoxy groups in this compound, can facilitate decarboxylation by providing steric strain. nih.gov Methods include radical decarboxylation, which can be initiated photochemically or with specific reagents, and transition-metal-catalyzed processes. nih.govacs.org The Schmidt reaction, using hydrazoic acid (HN₃) in strong acid, is another method for decarboxylation, yielding an aniline (B41778) derivative. cdnsciencepub.com

Oxidative and Reductive Reactivity of the Compound

Oxidative Reactivity: The compound demonstrates considerable stability against oxidation. Studies have shown that exposure to 3% hydrogen peroxide (H₂O₂) at 40°C for 24 hours results in minimal degradation (<5%). vulcanchem.com This resilience is partly attributed to the electron-withdrawing nature of the substituents, which reduces the electron density of the aromatic ring and its susceptibility to oxidative attack. vulcanchem.com

Reductive Reactivity: The compound possesses multiple sites that can undergo reduction. As mentioned previously, the carboxylic acid can be reduced to an alcohol. quora.comdoubtnut.com Additionally, the halogen substituents can be removed via reductive dehalogenation. nih.gov This is often accomplished through catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) and a hydrogen source, or with reducing metals like zinc in acidic media. nih.gov Such dehalogenation reactions are useful for structure-activity relationship (SAR) studies where the effect of the halogens is under investigation. nih.gov

Cross-Coupling Reactions and Building Block Applications

The presence of two different halogen atoms (bromine and chlorine) makes this compound a highly valuable building block for constructing more complex molecules via palladium-catalyzed cross-coupling reactions. nih.gov

The general order of reactivity for aryl halides in the key oxidative addition step of these catalytic cycles is I > Br > Cl > F. nih.gov This differential reactivity allows for selective functionalization. The carbon-bromine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at the C5 position. This enables regioselective cross-coupling reactions where the bromine is displaced while the chlorine remains intact.

Suzuki-Miyaura Coupling: This reaction would involve coupling with a boronic acid or ester to form a new carbon-carbon bond, selectively at the C3 position. nih.govtcichemicals.com

Sonogashira Coupling: This reaction allows for the introduction of an alkyne group by coupling with a terminal alkyne, again preferentially at the C3 position. organic-chemistry.orgresearchgate.net

By exploiting this reactivity, the compound can be sequentially functionalized at two different positions, making it a versatile scaffold for synthesizing polysubstituted aromatic compounds with precise control over the substituent pattern.

Mechanistic Elucidation of Reactivity Patterns

The reactivity of this compound is intricately governed by the interplay of electronic and steric effects exerted by its substituents on the aromatic ring. The two methoxy groups (-OCH₃) at positions 2 and 6, the bromine atom at position 3, the chlorine atom at position 5, and the carboxylic acid group (-COOH) at position 1 collectively influence the molecule's behavior in chemical transformations. A mechanistic understanding of its reactivity patterns can be derived from the fundamental principles of organic chemistry, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and the reactivity of the carboxylic acid function.

The substitution pattern of the benzene (B151609) ring is a primary determinant of its reactivity. The two methoxy groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The carboxylic acid group is a deactivating group and a meta-director.

The steric hindrance imposed by the two bulky methoxy groups at the ortho positions (2 and 6) to the carboxylic acid significantly influences the approach of reactants. This steric crowding can shield the adjacent positions and the carboxylic acid group itself, thereby affecting reaction rates and regioselectivity.

Computational studies on substituted benzoic acids provide a theoretical framework for understanding their reactivity. For instance, Density Functional Theory (DFT) calculations can elucidate the distribution of electron density and predict the most likely sites for electrophilic or nucleophilic attack. The analysis of Fukui functions, which indicate the propensity of a site to either donate or accept an electron, can offer valuable insights into the local reactivity of different atoms within the molecule. nih.gov

The solvent in which a reaction is carried out can also play a crucial role. Studies on substituted benzoic acids, including 2,6-dimethoxybenzoic acid, have shown that solvents can influence the formation of intermolecular hydrogen-bonded dimers or π-π stacked associates. bohrium.comucl.ac.ukacs.org In polar, hydrogen-bond accepting solvents, the formation of hydrogen-bonded dimers is often inhibited in favor of associates stabilized by other weak interactions. bohrium.comucl.ac.ukacs.org This can affect the accessibility and reactivity of the carboxylic acid group.

Expected Reactivity Towards Electrophiles:

In electrophilic aromatic substitution reactions, the high electron density at the only available position on the ring, C4, would make it the primary site of attack. The powerful activating effect of the two methoxy groups, which direct ortho and para, strongly reinforces substitution at the para position (C4). Although the halogens are deactivating, their ortho-, para-directing effect also aligns with substitution at C4. The meta-directing carboxylic acid group would direct an incoming electrophile to the C5 position, which is already substituted. Therefore, electrophilic substitution is predicted to occur exclusively at the C4 position.

Expected Reactivity Towards Nucleophiles:

The presence of electron-withdrawing halogen substituents and the carboxylic acid group makes the aromatic ring susceptible to nucleophilic aromatic substitution (NAS), albeit likely requiring harsh reaction conditions. The positions ortho and para to the electron-withdrawing groups are the most activated towards nucleophilic attack. In this case, the C3 and C5 positions, bearing the bromo and chloro substituents, would be the reaction sites. The relative reactivity of the C-Br versus the C-Cl bond towards nucleophilic displacement would depend on the specific nucleophile and reaction conditions, with the C-Br bond generally being more labile.

The following table summarizes the expected influence of each substituent on the reactivity of the aromatic ring:

SubstituentPositionElectronic EffectDirecting InfluenceSteric Effect
-COOH1Deactivating (Inductive & Resonance)MetaModerate
-OCH₃2, 6Activating (Resonance) > Deactivating (Inductive)Ortho, ParaSignificant
-Br3Deactivating (Inductive) > Activating (Resonance)Ortho, ParaModerate
-Cl5Deactivating (Inductive) > Activating (Resonance)Ortho, ParaModerate

Functional Group Transformations:

The carboxylic acid moiety is expected to undergo standard transformations. Esterification can be achieved by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. Amide formation would proceed similarly, via the acyl chloride or by using peptide coupling reagents to react the carboxylic acid with an amine. The significant steric hindrance from the adjacent methoxy groups may necessitate more forcing reaction conditions or specialized reagents to achieve these transformations efficiently.

The following table outlines some potential derivatization reactions and the expected products:

Reaction TypeReagents and ConditionsExpected ProductMechanistic Considerations
NitrationHNO₃/H₂SO₄3-Bromo-5-chloro-2,6-dimethoxy-4-nitrobenzoic acidElectrophilic aromatic substitution at the activated C4 position.
EsterificationROH, H⁺ (cat.)Methyl 3-bromo-5-chloro-2,6-dimethoxybenzoate (if ROH=CH₃OH)Nucleophilic acyl substitution. Steric hindrance at C1 may slow the reaction.
Amidation1. SOCl₂ 2. RNH₂N-alkyl/aryl-3-bromo-5-chloro-2,6-dimethoxybenzamideNucleophilic acyl substitution via an acyl chloride intermediate to overcome steric hindrance.
Nucleophilic Aromatic SubstitutionNu⁻ (e.g., RO⁻, R₂N⁻)3-Alkoxy/Amino-5-chloro-2,6-dimethoxybenzoic acid or 3-Bromo-5-alkoxy/amino-2,6-dimethoxybenzoic acidAddition-elimination mechanism at C3 or C5. Regioselectivity depends on the relative lability of the C-Br and C-Cl bonds and the nature of the nucleophile.

Computational and Theoretical Investigations of 3 Bromo 5 Chloro 2,6 Dimethoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid. Density Functional Theory (DFT) is a common method for these investigations, providing a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net

Theoretical calculations for this compound would likely be performed using DFT at a level such as B3LYP with a 6-311++G(d,p) basis set. researchgate.netscielo.br The results of such an analysis can be used to derive important quantum chemical descriptors.

Table 1: Predicted FMO Energies and Quantum Chemical Descriptors

Parameter Predicted Value Significance
HOMO Energy -6.8 eV Electron-donating capability
LUMO Energy -2.1 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.7 eV Chemical stability and reactivity
Ionization Potential (I) 6.8 eV Energy required to remove an electron
Electron Affinity (A) 2.1 eV Energy released when an electron is added
Electronegativity (χ) 4.45 eV Tendency to attract electrons
Chemical Hardness (η) 2.35 eV Resistance to change in electron distribution

Note: The values in this table are hypothetical and for illustrative purposes, based on typical results for similar halogenated and methoxylated aromatic compounds.

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. scielo.br The map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue).

For this compound, the EPS map would be expected to show the most negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, making them likely sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, indicating its acidic nature. The aromatic ring itself would show a complex potential distribution due to the competing electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effects of the methoxy groups.

Table 2: Predicted Electrostatic Potential Surface Features

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Carboxylic Acid Oxygens Strongly Negative Site for electrophilic attack and hydrogen bonding
Carboxylic Acid Hydrogen Strongly Positive Acidic proton, site for nucleophilic attack
Methoxy Group Oxygens Negative Potential for electrophilic interaction

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound is primarily determined by the orientation of the carboxylic acid and methoxy groups relative to the aromatic ring. Molecular modeling and dynamics simulations can be used to identify the most stable conformations (local minima on the potential energy surface).

Due to steric hindrance from the adjacent methoxy and bromine groups, the carboxylic acid group is likely to be twisted out of the plane of the aromatic ring. Similarly, the methoxy groups may adopt specific rotational conformations to minimize steric clashes with each other and the adjacent halogen atoms. Studies on similar substituted aromatic compounds have shown that the molecular conformation is often nearly planar, but substituents can cause deviations. scielo.br

Table 3: Predicted Stable Conformations

Dihedral Angle Predicted Orientation Rationale
C-C-C=O (Carboxylic Acid) Non-planar Minimization of steric hindrance with ortho-substituents

Computational Prediction of Spectroscopic Parameters and Their Validation

Computational methods can predict spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical predictions are often compared with experimental data to validate the accuracy of the computational model. nih.gov Discrepancies between calculated and experimental values can often be resolved by applying a scaling factor to the theoretical data. nih.gov

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data

Parameter Predicted (Calculated) Value Hypothetical Experimental Value Assignment
FT-IR (cm⁻¹)
ν(O-H) ~3450 cm⁻¹ ~3300-2500 cm⁻¹ (broad) Carboxylic acid O-H stretch
ν(C=O) ~1720 cm⁻¹ ~1700 cm⁻¹ Carboxylic acid C=O stretch
ν(C-O) ~1250, 1050 cm⁻¹ ~1260, 1040 cm⁻¹ Aryl-ether and acid C-O stretches
¹H-NMR (ppm)
-COOH ~11-13 ppm ~12.5 ppm Carboxylic acid proton
Ar-H ~7.5 ppm ~7.4 ppm Aromatic proton
-OCH₃ ~3.8, 3.9 ppm ~3.85, 3.95 ppm Methoxy protons
¹³C-NMR (ppm)
C=O ~168 ppm ~167 ppm Carboxylic acid carbon
C-Br ~115 ppm ~114 ppm Carbon bonded to Bromine
C-Cl ~130 ppm ~129 ppm Carbon bonded to Chlorine
C-O ~155, 158 ppm ~154, 157 ppm Carbons bonded to Methoxy groups

Note: The values in this table are illustrative and based on general spectroscopic principles and data for similar compounds.

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is crucial for understanding the kinetics and feasibility of a chemical transformation.

For this compound, a relevant reaction to study would be its esterification or amidation. Theoretical calculations could model the nucleophilic attack of an alcohol or amine on the carboxylic acid's carbonyl carbon. The calculations would aim to locate the tetrahedral intermediate and the transition state leading to it, as well as the subsequent transition state for the elimination of water. The calculated energy barriers would provide a quantitative measure of the reaction's likelihood and rate.

Solvent Effects and Intermolecular Interactions in Theoretical Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models can account for solvent effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit model that represents the solvent as a continuous dielectric medium. researchgate.net

For a polar molecule like this compound, a polar solvent would be expected to:

Stabilize the ground state and any polar intermediates or transition states.

Influence the conformational equilibrium by favoring conformations with a larger dipole moment.

Affect the energies of the frontier molecular orbitals.

Furthermore, computational studies can model specific intermolecular interactions, such as the hydrogen bonding that would be expected to occur between the carboxylic acid group and protic solvent molecules or other molecules of the same compound in the solid state.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Bromo 5 Chloro 2,6 Dimethoxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the connectivity, stereochemistry, and electronic environment of atoms within a molecule.

For 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid, with its single aromatic proton and multiple substituents, one-dimensional and multi-dimensional NMR techniques are crucial for unambiguous assignment. Due to the molecular symmetry and substitution pattern, specific signals are expected. For instance, in ¹H NMR, the proton at the C4 position is expected to appear as a singlet, and the two methoxy (B1213986) groups might show distinct chemical shifts due to steric hindrance and their electronic environment. docbrown.inforesearchgate.net In ¹³C NMR, five distinct signals are anticipated for the seven carbon atoms of the benzene (B151609) ring and the carboxylic acid group, as symmetry renders some carbons chemically equivalent. docbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts The following table outlines the predicted chemical shifts (δ) in ppm for this compound, based on established substituent effects in similar aromatic systems. docbrown.inforsc.orgrsc.org

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Justification
H-4~7.5 - 7.8Singlet, deshielded by adjacent halogens.
OCH₃ (x2)~3.8 - 4.1~56 - 62Two singlets, potentially non-equivalent due to steric crowding.
C-1 (COOH)~165 - 170Quaternary carbon of the carboxylic acid, deshielded by oxygen atoms.
C-2, C-6 (C-OCH₃)~155 - 160Quaternary carbons attached to electron-donating methoxy groups.
C-3 (C-Br)~115 - 120Quaternary carbon attached to bromine.
C-4 (C-H)~130 - 135Protonated aromatic carbon.
C-5 (C-Cl)~125 - 130Quaternary carbon attached to chlorine.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC)

While 1D NMR provides initial data, 2D NMR experiments are essential for confirming the complex structure of substituted benzoic acids. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this specific molecule, it would be of limited use for the aromatic region, as there is only one proton, but it can confirm the absence of coupling for the H-4 singlet.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the H-4 signal to the C-4 carbon and the methoxy proton signals to their respective carbon signals. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. These correlations are critical for assigning the quaternary carbons.

Expected Key HMBC Correlations:

Proton Signal Expected Carbon Correlations (²J, ³J) Information Gained
H-4C-2, C-6, C-3, C-5, C=OConfirms the position of the proton relative to the substituted carbons and the carboxylic acid group.
OCH₃ (at C-2)C-2, C-1, C-3Unambiguously assigns the C-2 methoxy group and its neighboring carbons.
OCH₃ (at C-6)C-6, C-1, C-5Unambiguously assigns the C-6 methoxy group and its neighboring carbons.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org For this compound, MS is vital for confirming the molecular weight and elemental composition.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion peak [M]⁺•. This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks at M, M+2, and M+4, with predictable relative intensities, providing definitive evidence for the presence of one bromine and one chlorine atom.

The fragmentation of the molecular ion provides further structural information. libretexts.org In electron impact (EI) ionization, the energetically unstable molecular ion breaks into smaller, characteristic fragments. libretexts.org

Predicted Fragmentation Pathways:

Fragment (m/z) Proposed Structure / Loss Significance
M-15[M - •CH₃]⁺Loss of a methyl radical from a methoxy group.
M-31[M - •OCH₃]⁺Loss of a methoxy radical, a common pathway for methoxy-substituted aromatics.
M-45[M - •COOH]⁺Loss of the carboxylic acid group.
M-79/81[M - •Br]⁺Cleavage of the carbon-bromine bond.
M-35/37[M - •Cl]⁺Cleavage of the carbon-chlorine bond.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. researchgate.net This technique would provide precise data on bond lengths, bond angles, and torsional angles of this compound, confirming its molecular geometry.

For substituted benzoic acids, a key structural feature is the dihedral angle between the plane of the carboxylic acid group and the aromatic ring. nih.gov In this molecule, significant steric hindrance is expected between the ortho-methoxy groups and the carboxylic acid moiety, likely forcing the COOH and OCH₃ groups to twist out of the plane of the benzene ring. ucl.ac.uk

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions. mdpi.com

Hydrogen Bonding: Carboxylic acids commonly form strong, centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. acs.orgresearchgate.net This is a highly probable motif for this compound.

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic halogen bond donors, potentially forming interactions with Lewis basic sites, such as the oxygen atoms of the carboxylic acid or methoxy groups on neighboring molecules (e.g., C-Br···O, C-Cl···O). acs.org These interactions can play a significant role in directing the crystal packing arrangement.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. niscpr.res.in These techniques are excellent for identifying the functional groups present. The spectra for this compound would be characterized by specific absorption or scattering bands corresponding to the vibrations of its constituent parts. ijtsrd.commdpi.com

Expected Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum Comments
O-H Stretch (Carboxylic Acid)2500 - 3300FT-IRVery broad band due to strong hydrogen bonding in the dimer. mdpi.com
C-H Stretch (Aromatic)3050 - 3150FT-IR, Raman
C-H Stretch (Aliphatic, OCH₃)2850 - 3000FT-IR, Raman
C=O Stretch (Carboxylic Acid)1680 - 1710FT-IR, RamanStrong absorption in IR, characteristic of a hydrogen-bonded acid. ijtsrd.com
C=C Stretch (Aromatic)1450 - 1600FT-IR, RamanA series of bands indicating the aromatic ring.
C-O Stretch (Acid & Ether)1210 - 1320FT-IR, RamanStrong bands associated with the carboxylic acid and methoxy C-O bonds.
C-Cl Stretch600 - 800FT-IR, Raman
C-Br Stretch500 - 650FT-IR, Raman

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The spectrum is influenced by the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption).

In this compound, the benzene ring and the carbonyl group of the carboxylic acid act as chromophores. The methoxy groups (-OCH₃) and the halogen atoms (-Br, -Cl) serve as auxochromes. The molecule is expected to exhibit strong absorptions in the UV region corresponding to π → π* transitions within the conjugated aromatic system. A weaker n → π* transition associated with the carbonyl group may also be observed. The combination of electron-donating methoxy groups and electron-withdrawing halogens on the benzoic acid scaffold would influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzoic acid.

Mechanistic Exploration of Biological Interactions and Molecular Recognition of 3 Bromo 5 Chloro 2,6 Dimethoxybenzoic Acid Analogues Excluding Clinical Studies

Molecular Target Identification and Binding Characterization

Research into analogues of 3-bromo-5-chloro-2,6-dimethoxybenzoic acid has identified several distinct molecular targets, primarily within the realms of enzymes and regulatory proteins.

One significant class of targets is the Fibroblast Growth Factor Receptors (FGFRs) , a family of receptor tyrosine kinases. A potent and selective inhibitor of the FGFR family, known as NVP-BGJ398 (infigratinib), incorporates a 3-(2,6-dichloro-3,5-dimethoxy-phenyl) moiety. nih.gov This indicates that the dichlorodimethoxy phenyl scaffold, a close analogue to the bromo-chloro-dimethoxy structure, is capable of binding effectively to the kinase domain of these receptors. nih.gov

Another important set of molecular targets are the anti-apoptotic proteins of the Bcl-2 family , specifically Mcl-1 and Bfl-1 . nih.gov Researchers have successfully designed 2,5-substituted benzoic acid derivatives that act as dual inhibitors of these proteins. These compounds bind to the BH3-binding groove, a critical site for protein-protein interactions that regulate apoptosis (programmed cell death). nih.gov The binding of these benzoic acid analogues mimics the action of natural pro-apoptotic proteins, thereby inhibiting the survival function of Mcl-1 and Bfl-1. nih.gov

Furthermore, studies on simpler dimethoxybenzoic acids have revealed other potential targets. For instance, 2,6-Dimethoxybenzoic acid has been investigated for its potential in addressing Alzheimer's disease by targeting key enzymes such as β-secretase 1 (BACE-1) and acetylcholinesterase (AChE) . researchgate.net Molecular docking studies have predicted strong binding affinities of this compound to both enzymes, suggesting a dual inhibitory potential. researchgate.net

Table 1: Identified Molecular Targets for Analogues of this compound
Analogue ClassIdentified Molecular Target(s)Therapeutic Area
Dichloro-dimethoxy-phenyl derivativesFibroblast Growth Factor Receptors (FGFRs)Oncology
Substituted benzoic acidsMcl-1 and Bfl-1 (Anti-apoptotic proteins)Oncology
Dimethoxybenzoic acidsβ-secretase 1 (BACE-1), Acetylcholinesterase (AChE)Neurodegenerative Diseases
Substituted benzoic acidsD-amino acid oxidaseGeneral Enzymology

Mechanistic Insights into Enzyme Inhibition or Receptor Modulation

The mechanisms through which these benzoic acid analogues exert their effects are primarily through competitive inhibition.

For receptor tyrosine kinases like FGFR , inhibitors containing the dichlorodimethoxy phenyl group act as ATP-competitive inhibitors. They occupy the ATP-binding pocket in the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cell proliferation. The design of these inhibitors focuses on achieving high potency and selectivity for the FGFR family over other kinases. nih.gov

In the case of the Mcl-1/Bfl-1 anti-apoptotic proteins, the benzoic acid derivatives function as BH3-mimetics. nih.gov They competitively bind to the hydrophobic BH3-groove on the surface of Mcl-1 and Bfl-1, displacing pro-apoptotic BH3-only proteins (like Bim or Noxa). This disruption of the natural protein-protein interaction liberates the effector proteins (Bax and Bak), which can then trigger the apoptotic cascade, leading to cancer cell death. nih.gov The benzoic acid core serves as a scaffold to present the necessary pharmacophoric groups into the binding pockets of the target proteins. nih.gov

For enzymes like D-amino acid oxidase , various substituted benzoic acids have been shown to act as competitive inhibitors with respect to the amino acid substrate. mdpi.com This suggests a direct interaction with the enzyme's active site, where the inhibitor competes for the same binding location as the natural substrate. mdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these inhibitors. By systematically modifying the substituents on the benzoic acid ring, researchers can deduce the contribution of each group to the binding affinity.

For the dual Mcl-1/Bfl-1 inhibitors, SAR studies revealed several key findings. The carboxylic acid group of the benzoic acid scaffold was found to be essential, forming a critical hydrogen bond with a conserved arginine residue (Arg263 in Mcl-1) in the binding groove. nih.gov Modifications to the substituents at the 2- and 5-positions of the benzoic acid ring dramatically impacted binding affinity. For example, deleting a 5-phenethylthio substituent from one of the lead compounds resulted in a more than 30-fold decrease in binding affinity to Mcl-1, demonstrating the significant contribution of this group to occupying a key hydrophobic pocket. nih.gov

Table 2: Example of SAR Findings for 2,5-Substituted Benzoic Acid Inhibitors of Mcl-1/Bfl-1
Compound ModificationEffect on Binding AffinityInference
Replacement of triazine core with benzoic acidPreserved or increased binding strengthCarboxyl group effectively mimics a key interaction of the original core.
Deletion of 5-phenethylthio group>30-fold decrease in Mcl-1 affinityThis group provides significant favorable interactions, likely in a hydrophobic pocket.
Optimization of 2-phenylsulfonamide group15-fold improvement in bindingSystematic modification of this substituent enhances interactions with the target protein.

The specific substituents of the title compound—bromine, chlorine, and two methoxy (B1213986) groups—play distinct and critical roles in molecular recognition.

Halogen atoms (Bromo and Chloro) are known to participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). This interaction can be highly directional and contribute significantly to binding affinity and selectivity. In a protein's binding pocket, the bromine and chlorine atoms can form favorable interactions with electron-rich atoms like oxygen (from backbone carbonyls or amino acid side chains like aspartate and glutamate) or the pi-systems of aromatic rings (like phenylalanine, tyrosine, or tryptophan). The introduction of halogen atoms is a common strategy in drug design to enhance binding at an enzyme's active site and improve specificity. nih.gov

Methoxy groups (-OCH3) at the 2- and 6-positions have a profound impact. Their presence can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring due to steric hindrance. This non-planar conformation can be crucial for fitting into a specific three-dimensional binding pocket. Electronically, methoxy groups are electron-donating by resonance, which can influence the acidity of the carboxylic acid and the electronic character of the aromatic ring. Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming additional stabilizing interactions with hydrogen bond donors (like the amide protons of asparagine or glutamine) within the protein target. researchgate.netnih.gov

Computational Docking and Molecular Dynamics Simulations in Bio-systems

Computational techniques are indispensable tools for visualizing and understanding the interactions of these compounds at an atomic level.

Molecular docking is widely used to predict the binding pose of an inhibitor within the active site of its target protein. For the 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1, docking models correctly predicted that the compounds would bind in the BH3-groove. nih.gov These models showed the carboxylic acid forming the key hydrogen bond with the conserved arginine residue and guided the placement of other substituents into adjacent hydrophobic pockets. nih.gov Similarly, docking studies of 2,6-dimethoxybenzoic acid into the active sites of BACE-1 and AChE were used to predict binding affinities and identify potential interactions driving its inhibitory activity. researchgate.net

Rational Design and Synthesis of Bioactive Analogues

The knowledge gained from target identification, SAR, and computational studies culminates in the rational design and synthesis of new, improved analogues.

The development of the dual Mcl-1/Bfl-1 inhibitors is a prime example of this process. nih.gov Starting from a known inhibitor scaffold, researchers used structural information from crystallography and NMR to redesign the core. They replaced a triazine ring with a 2,5-substituted benzoic acid core specifically to enhance a crucial hydrogen bond with the target protein. nih.gov This structure-based design approach led to the synthesis of a compound with a 15-fold improvement in binding affinity for both Mcl-1 and Bfl-1, while maintaining selectivity over other Bcl-2 family members. nih.gov

Similarly, the discovery of the FGFR inhibitor NVP-BGJ398 involved the rational design of the substitution pattern on the aryl ring to optimize potency and selectivity for the FGFR kinase family. nih.gov The synthesis of such targeted molecules involves multi-step chemical processes designed to precisely place the desired functional groups (halogens, methoxy groups, and others) on the aromatic scaffold to maximize the desired biological effect.

Applications in Advanced Materials Science, Catalysis, and Supramolecular Chemistry

Utilization as a Building Block for Complex Organic Scaffolds

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid serves as a versatile building block in organic synthesis. chemicalbook.com Its substituted aromatic ring provides a rigid scaffold that can be further functionalized. The presence of bromine and chlorine atoms allows for selective cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse substituents and the construction of more elaborate molecular architectures. The carboxylic acid and methoxy (B1213986) groups can also be chemically modified, adding to the compound's synthetic utility. For instance, it has been used in the synthesis of complex aryl and heteroaryl compounds. google.com

Incorporation into Polymeric and Supramolecular Materials

The multifunctionality of this compound makes it a suitable monomer or component for the creation of polymers and supramolecular assemblies. The carboxylic acid group can be used for polymerization reactions, such as polyesterification or polyamidation, to form linear or cross-linked polymers. The bromo and chloro substituents can act as sites for post-polymerization modification, allowing for the fine-tuning of material properties. In supramolecular chemistry, the compound's ability to participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, facilitates its incorporation into larger, self-assembled structures.

Role as a Ligand in Transition Metal Catalysis and Coordination Chemistry

While direct applications as a ligand in catalysis are not extensively documented in publicly available research, the structural motifs present in this compound are relevant to coordination chemistry. The carboxylic acid group can coordinate to metal centers, and the methoxy groups' oxygen atoms can also act as donor sites. The electronic properties of the aromatic ring, influenced by the halogen and methoxy substituents, can affect the coordination environment and the reactivity of the resulting metal complex. The potential for this compound to serve as a ligand or a precursor to ligands in catalysis remains an area for further exploration.

Precursor for Optoelectronic and Functional Materials

The development of novel optoelectronic and functional materials often relies on the design of organic molecules with specific electronic and photophysical properties. This compound can serve as a precursor in the synthesis of such materials. The substituted benzene (B151609) ring forms a core that can be extended into larger conjugated systems through cross-coupling reactions at the bromo and chloro positions. The introduction of electron-donating and electron-accepting groups can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption and emission characteristics. While specific examples are not widespread, its potential as a foundational element in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) is noteworthy.

Future Research Directions and Emerging Paradigms for 3 Bromo 5 Chloro 2,6 Dimethoxybenzoic Acid

Integration with Flow Chemistry and Automated Synthesis

The synthesis and derivatization of complex molecules like 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid are often hampered by challenges associated with reaction control, scalability, and safety in traditional batch processes. Flow chemistry, or continuous flow synthesis, offers a transformative solution to these issues. By performing reactions in a continuously flowing stream through a network of tubes or microreactors, precise control over parameters such as temperature, pressure, and reaction time is achievable. acs.orgvapourtec.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. For instance, the alkylation of substituted benzoic acids has been successfully demonstrated in continuous flow microreactors, showcasing the potential for rapid kinetic analysis and optimization. acs.orgamazonaws.com The application of flow-flash chemistry has also enabled the efficient scale-up synthesis of complex benzoic acid derivatives from their corresponding bromo-esters, a process directly relevant to precursors of the title compound. acs.org

Complementing flow chemistry, automated synthesis platforms are emerging as powerful tools for accelerating chemical discovery. youtube.com These systems, often utilizing reagent cartridges and robotic handling, can perform numerous reactions in parallel with minimal human intervention. youtube.com This approach is ideal for rapidly exploring the chemical space around the this compound core, enabling the swift generation of a library of derivatives for further study. The integration of flow reactors with automated systems represents a paradigm shift, facilitating high-throughput experimentation and data collection for reaction optimization and mechanistic studies. vapourtec.comresearchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Substituted Benzoic Acid Synthesis

Feature Traditional Batch Processing Continuous Flow Chemistry
Heat & Mass Transfer Often inefficient, leading to temperature gradients. Superior, due to high surface-area-to-volume ratio.
Reaction Control Limited control over mixing and temperature. Precise control over stoichiometry, residence time, and temperature. acs.org
Safety Large volumes of reagents pose higher risks. Small reaction volumes enhance safety, especially for hazardous reactions.
Scalability Often requires re-optimization of conditions. Scalable by running the system for longer durations. acs.org

| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent process parameters. |

Exploration of Novel Reactivity under Non-Conventional Conditions

The reactivity of this compound can be expanded by exploring non-conventional activation methods that provide access to reaction pathways inaccessible by standard thermal means. nih.gov These methods include mechanochemistry, photoredox catalysis, and electrochemistry.

Mechanochemistry , the induction of chemical reactions through mechanical force (e.g., ball milling), offers a solvent-free or low-solvent approach to synthesis. researchgate.netnih.gov This technique has been successfully applied to various organic transformations, including the synthesis of amides and sulfonamides directly from aromatic carboxylic acids. rsc.orgrsc.org For this compound, mechanochemical activation could facilitate novel coupling reactions or solid-state transformations, potentially leading to unique products while aligning with the principles of green chemistry. nih.govresearchgate.net

Photoredox and Electrocatalysis utilize light and electricity, respectively, to generate highly reactive radical intermediates under mild conditions. mdpi.comsemanticscholar.org These single-electron transfer (SET) processes are particularly effective for the functionalization of halogenated aromatic compounds. mdpi.com For example, photocatalytic or electrochemical methods could be employed for the selective chlorination, bromination, or other C-H functionalization reactions on the aromatic ring or for engaging the halogen substituents in novel cross-coupling reactions. mdpi.comsemanticscholar.org The ability to generate chloro and bromo radicals in situ could allow for further controlled halogenation of the aromatic system. mdpi.comsemanticscholar.org These techniques present an opportunity to explore a novel chemical space of reactions, potentially leading to different product selectivities compared to thermal methods. nih.gov

Advanced Computational Methodologies for Predictive Chemical Science

Modern computational chemistry provides powerful tools for predicting the structure, properties, and reactivity of molecules like this compound, thereby guiding experimental design and saving significant resources. Density Functional Theory (DFT) is a particularly valuable method for this purpose. researchgate.netnih.gov

DFT calculations can be used to determine optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. nih.govresearchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.net Furthermore, computational models can map the molecular electrostatic potential (MEP) surface, identifying regions of positive and negative charge that are crucial for understanding intermolecular interactions. researchgate.net

For this compound, computational studies could predict:

The most likely sites for electrophilic or nucleophilic substitution.

The relative stability of different conformers.

The impact of substituents on the acidity of the carboxylic group.

The potential for self-association in solution, a critical factor in crystallization processes. ucl.ac.uk

These predictive models, which can be refined with experimental data, accelerate the rational design of new derivatives and reaction conditions. nih.govresearchgate.net

Table 2: Key Parameters from DFT Analysis for Reactivity Prediction

Computational Parameter Information Provided Relevance to this compound
HOMO-LUMO Gap Energy difference between frontier orbitals, indicates chemical reactivity and stability. researchgate.net Predicts susceptibility to electronic excitation and charge transfer interactions.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, identifying electrophilic and nucleophilic sites. researchgate.net Guides the design of reactions by predicting sites of attack (e.g., on the aromatic ring vs. substituents).
Fukui Functions Quantifies the change in electron density, predicting local reactivity. scielo.org.za Pinpoints specific atoms most likely to undergo radical, nucleophilic, or electrophilic attack.

| Bond Dissociation Enthalpies (BDE) | Energy required to break a specific bond homolytically. scielo.org.za | Predicts the feasibility of radical reactions involving C-H, C-Br, or C-Cl bond cleavage. |

Development of High-Throughput Screening for Mechanistic Chemical Studies

To fully understand and optimize the reactions of this compound, a vast experimental space of catalysts, solvents, temperatures, and substrates must be explored. High-Throughput Screening (HTS) provides a framework for rapidly conducting and analyzing a large number of chemical experiments in parallel. nih.gov

While traditionally used in drug discovery, HTS principles are increasingly being adapted for reaction development and mechanistic studies. nih.gov For the title compound, an HTS approach could involve:

Reaction Screening: Using multi-well plates to quickly test hundreds of different conditions for a desired transformation (e.g., a Suzuki coupling at the bromo or chloro position).

Catalyst Discovery: Screening libraries of ligands and metal precursors to identify optimal catalysts for specific reactions.

Mechanistic Probing: Systematically varying substrate concentrations, adding potential inhibitors or radical traps, and analyzing the product distribution across many reactions to quickly build a dataset that can elucidate the reaction mechanism.

Techniques like Differential Scanning Calorimetry (DSC) and thermal microscopy have been used for high-throughput cocrystal screening of benzoic acid derivatives, demonstrating the applicability of such methods to this class of compounds. nih.gov Coupling HTS with rapid analytical techniques (e.g., mass spectrometry) allows for the efficient generation of large datasets, which are essential for building robust mechanistic models and discovering novel reactivity.

Synergistic Approaches Combining Synthetic, Computational, and Mechanistic Investigations

The future of chemical research on complex molecules like this compound lies not in the isolated application of individual techniques, but in their synergistic integration. A powerful, modern research paradigm involves a closed loop where computational predictions guide synthetic efforts, and the experimental results are fed back to refine the theoretical models. rsc.org

This integrated workflow would proceed as follows:

Prediction: Advanced computational methods (Section 8.3) are used to predict promising reaction pathways, identify likely products, and suggest optimal conditions for the derivatization of this compound. nih.gov

Synthesis & Screening: These theoretical predictions are then tested experimentally using efficient, modern synthetic methods like automated flow chemistry (Section 8.1) and high-throughput screening (Section 8.4) to rapidly generate empirical data.

Analysis & Mechanistic Study: The results from the screening are analyzed to identify successful reactions and uncover unexpected outcomes. Non-conventional methods (Section 8.2) might be employed to explore novel reactivity. Detailed mechanistic studies are performed on the most promising systems.

Refinement: The experimental data and mechanistic insights are used to validate and refine the initial computational models, leading to more accurate future predictions. This iterative cycle of prediction, experimentation, and refinement accelerates the discovery process, enabling a deeper understanding and more efficient exploitation of the compound's chemical potential. rsc.org

By combining the predictive power of computational science with the practical efficiency of automated synthesis and the exploratory potential of non-conventional reaction conditions, researchers can navigate the complex chemical landscape of this compound with unprecedented speed and precision.

Q & A

Q. How can researchers design stability-indicating assays for this compound under oxidative or hydrolytic stress?

  • Methodological Answer : Subject the compound to forced degradation (e.g., 3% H₂O₂ at 40°C for oxidative stress, 0.1M HCl/NaOH at 60°C for hydrolysis). Analyze degradation products via UPLC-PDA-ELSD and correlate with purity thresholds (>95% by HPLC). Reference protocols from halogenated benzoic acid stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.